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Compound of Interest

Compound Name: CAL-130 Hydrochloride

Cat. No.: B1139508

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two phosphoinositide 3-kinase (PI3K)
inhibitors, CAL-130 Hydrochloride and IPI-145 (Duvelisib), with a focus on their application in
lymphoma. While both compounds target the & and y isoforms of PI3K, the extent of available
data, particularly clinical evidence, differs significantly. This document aims to present an
objective comparison based on existing preclinical and clinical findings.

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth,
proliferation, survival, and differentiation. In many B-cell malignancies, this pathway is
constitutively active, promoting cancer cell survival and proliferation. The PI3Kd and PI3Ky
isoforms are predominantly expressed in hematopoietic cells, making them attractive
therapeutic targets for lymphomas.

e CAL-130 Hydrochloride is a potent inhibitor of PI3Kd and PI3Ky. Preclinical data has
demonstrated its inhibitory activity at the enzymatic level. However, to date, there is a lack of
publicly available clinical trial data for CAL-130 in lymphoma.

e |PI-145 (Duvelisib), an oral dual inhibitor of PI3K-6 and PI3K-y, has been more extensively
studied. It has undergone comprehensive preclinical and clinical evaluation in various
hematologic malignancies, leading to its approval for certain types of lymphoma. Duvelisib
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impacts both the malignant B-cells directly and the tumor microenvironment that supports
their growth.[1][2]

Mechanism of Action

Both CAL-130 and Duvelisib are dual inhibitors of PI3K& and PI3Ky. This dual inhibition offers a
two-pronged attack on lymphoma cells.

o PI3Kd Inhibition: Directly targets the B-cell receptor (BCR) signaling pathway, which is crucial
for the survival and proliferation of malignant B-cells.[2][3] Inhibition of PI3Kd can lead to
decreased cellular proliferation and increased apoptosis of cancer cells.[3]

e PI3Ky Inhibition: Primarily affects the tumor microenvironment. It interferes with chemokine
signaling in T-cells and myeloid cells, leading to reduced cellular migration and inflammatory
responses that support tumor growth.[2][3]

The combined inhibition of both isoforms aims to not only kill cancer cells directly but also to
disrupt the supportive environment they rely on for survival and growth.[1]
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Diagram 1: PI3K Signaling Pathway Inhibition.
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Preclinical Data

A direct head-to-head preclinical comparison is challenging due to the limited published data

for CAL-130. The available information focuses on enzymatic activity.

Parameter

CAL-130 Hydrochloride

IPI-145 (Duvelisib)

Target

PI3Kd, PI3Ky

PI3Kd, PI3Ky

In Vitro Activity

Potent inhibition of PI3Kd and
PI3Ky.

Potent activity in preclinical
models of B-cell ymphomas
and chronic lymphocytic
leukemia, exceeding the
effects of inhibiting either
isoform alone.[1] In T-cell
lymphoma cell lines, it induced

cell-autonomous killing.[1]

In Vivo Activity

Data not readily available in

lymphoma models.

In a mouse model with a
patient-derived xenograft of
peripheral T-cell lymphoma
(PTCL), Duvelisib treatment
led to a shift in tumor-
associated macrophages from
an immunosuppressive to an

inflammatory phenotype.[1]

Clinical Data: IPI-145 (Duvelisib)

Duvelisib has been evaluated in several clinical trials for various types of lymphoma. The

following tables summarize key efficacy and safety data.

Efficacy in Relapsed/Refractory Lymphoma
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Median
. . Overall Complete Progressio
Trial/Indicat .
. Dosing Response Response n-Free
ion
Rate (ORR) (CR) Survival
(PFS)
Phase 1 (T-
PTCL: PTCL: PTCL: 2.1
Cell 25 mg or 75
35 31.3%CTCL: 6.3%CTCL: monthsCTCL:
Lymphoma) mg BID
0] 31.6% 5.3% 4.5 months
Meta-
_ _ 13.3-15.7
Analysis 305 Various 70%
months
(CLL/SLL)[4]
Meta-
_ . 9.5-14.7
Analysis 187 Various 70%
) months
(INHL)[4]
Meta-
: . 3.6-83
Analysis (T- 152 Various 47%
months
NHL)[4]

CLL/SLL: Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma; iNHL: Indolent Non-

Hodgkin Lymphoma; T-NHL: T-cell Non-Hodgkin Lymphoma; PTCL: Peripheral T-cell

Lymphoma; CTCL: Cutaneous T-cell Lymphoma

Safety Profile of Duvelisib

The most common adverse events (AEs) associated with Duvelisib treatment are summarized

below.

Adverse Event (Any Grade) Frequency

Diarrhea 47%[4]

ALT/AST Increase 39%[4]

Neutropenia 38%[4]
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Grade =3 Adverse Event Frequency
Neutropenia 25%][4]
ALT/AST Increase 16%[4]
Diarrhea 12%[4]
Anemia 12%][4]

Data from a meta-analysis of 11 studies with 683 patients.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific
findings. Below are generalized protocols for key assays used in the evaluation of PI3K
inhibitors.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of

PI3K isoforms.

In Vitro Kinase Assay Workflow

Incubate Compound with

Initiate Reaction with ATP S (RN

Compound Serial Dilution PI3K Isoform and PIP2 Detect PIP3 Production

Click to download full resolution via product page
Diagram 2: In Vitro Kinase Assay Workflow.
Methodology:

e Compound Preparation: Serially dilute the test compound (e.g., CAL-130 or Duvelisib) to a
range of concentrations.
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e Reaction Setup: In a multi-well plate, combine the diluted compound with a specific
recombinant PI3K isoform (d or y) and the substrate, phosphatidylinositol-4,5-bisphosphate
(PIP2).

o Reaction Initiation: Add adenosine triphosphate (ATP) to initiate the enzymatic reaction,
which is the phosphorylation of PIP2 to phosphatidylinositol-3,4,5-trisphosphate (PIP3).

o Detection: After a defined incubation period, the reaction is stopped, and the amount of PIP3
produced is quantified using methods such as Homogeneous Time-Resolved Fluorescence
(HTRF) or enzyme-linked immunosorbent assay (ELISA).[5]

o Data Analysis: The concentration of the compound that inhibits 50% of the enzyme's activity
(IC50) is calculated.

Cell Viability Assay

This assay determines the effect of the inhibitor on the proliferation and survival of cancer cells.
Methodology:
o Cell Culture: Plate lymphoma cell lines in multi-well plates.

o Treatment: Treat the cells with increasing concentrations of the test compound for a specified
period (e.g., 72 hours).[6]

 Viability Assessment: Add a reagent such as MTT or use a commercially available kit (e.g.,
CellTiter-Glo®) to measure the metabolic activity of the cells, which correlates with cell
viability.[6]

o Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and
determine the concentration of the compound that reduces cell viability by 50% (IC50).[6]

In Vivo Xenograft Model

This protocol evaluates the anti-tumor efficacy of the inhibitor in a living organism.

Methodology:
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e Tumor Implantation: Subcutaneously implant human lymphoma cells into immunodeficient
mice.

o Treatment: Once tumors reach a palpable size, randomize the mice into treatment and
control groups. Administer the test compound (e.g., orally) to the treatment group and a
vehicle to the control group for a defined period.[1]

o Tumor Measurement: Measure tumor volume at regular intervals throughout the study.

» Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for
further analysis, such as immunohistochemistry to assess biomarkers of pathway inhibition
(e.g., phospho-AKT).[1]

Conclusion

Both CAL-130 Hydrochloride and IPI-145 (Duvelisib) are dual inhibitors of PI3K& and PI3Ky, a
promising therapeutic strategy in lymphoma. Duvelisib has a substantial body of preclinical and
clinical data demonstrating its efficacy and manageable safety profile in various lymphoma
subtypes, leading to its regulatory approval. In contrast, while CAL-130 shows potent
preclinical enzymatic inhibition, there is a notable absence of published clinical data in
lymphoma.

For researchers and drug developers, Duvelisib serves as a benchmark for a clinically
validated dual PI3Kd&/y inhibitor. The development of CAL-130 or other similar compounds will
require extensive clinical investigation to establish their therapeutic potential and safety in
patients with lymphoma. Future studies directly comparing these and other PI3K inhibitors will
be invaluable in optimizing treatment strategies for lymphoma patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Guide: CAL-130 Hydrochloride vs. IPI-
145 (Duvelisib) in Lymphoma]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1139508#cal-130-hydrochloride-versus-ipi-145-
duvelisib-in-lymphomal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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